AMMONIUM ALGINATE

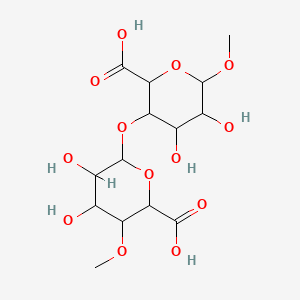

C14H22O13

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14H22O13

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kaltostat is a brand name for a type of wound dressing made from calcium alginate []. Calcium alginate is a biocompatible material derived from seaweed that has various applications in wound healing research []. Here's a look at some scientific explorations involving Kaltostat:

Absorption Properties:

Studies have investigated the absorption properties of Kaltostat dressings. These dressings are known for their ability to absorb exudate, the fluid produced by wounds during healing []. This can be beneficial for creating a moist wound environment, which some research suggests may promote healing [].

Cell Interactions:

In vitro (laboratory) studies have explored how Kaltostat interacts with cells involved in wound healing, such as fibroblasts []. These studies provide some insight into the potential mechanisms by which Kaltostat might influence wound healing processes at the cellular level.

Comparative Studies:

Some research has compared the effectiveness of Kaltostat dressings to other types of wound dressings. These studies can help researchers understand the relative advantages and disadvantages of Kaltostat for different types of wounds [].

Ammonium alginate is the ammonium salt of alginic acid, a natural polysaccharide predominantly derived from brown algae. Its molecular formula is , and it appears as a light yellow to brown, amorphous powder or granules. This compound exhibits hydrophilic properties, making it an effective thickening agent and emulsifier. Unlike sodium alginate, ammonium alginate has a low ash content due to the absence of metal ions, which contributes to its purity and makes it suitable for various applications in food and pharmaceuticals .

- Gel Formation: When ammonium alginate is mixed with calcium ions, it forms a gel:

- Decomposition: Under acidic conditions, ammonium alginate may decompose, releasing ammonia and leading to the formation of alginic acid:

Ammonium alginate exhibits several biological activities, including biocompatibility and biodegradability. Its gel-forming ability makes it useful in drug delivery systems, where it can encapsulate therapeutic agents for controlled release. Studies have shown that ammonium alginate can be modified to carry various therapeutic compounds, such as antibiotics and analgesics, enhancing their efficacy in targeted applications . Additionally, its use in wound healing has been explored due to its ability to create a moist environment conducive to tissue regeneration.

Ammonium alginate can be synthesized through various methods:

- Interphase Gas-Solid Synthesis: In this method, powdered alginic acid is placed in a desiccator over an aqueous ammonia solution. The reaction occurs over several hours, resulting in the formation of ammonium alginate .

- Dissolution Synthesis: This involves dissolving alginic acid directly in an ammonia solution, allowing for immediate interaction between the reactants to form ammonium alginate .

Both methods yield similar rheological properties for the resulting solutions but differ in terms of stability and purity.

Ammonium alginate has a wide range of applications across various industries:

- Food Industry: Used as a thickener and stabilizer in products like ice cream and salad dressings.

- Pharmaceuticals: Employed in drug delivery systems due to its biocompatibility.

- Cosmetics: Utilized in formulations for its thickening properties.

- Biomedical

Research on ammonium alginate has focused on its interactions with various ions and compounds. Notably, its ability to form gels with calcium ions has been extensively studied for applications in food technology and biomedical fields. Moreover, studies indicate that ammonium alginate can interact with other therapeutic agents, enhancing their delivery efficiency through controlled release mechanisms .

Ammonium alginate shares similarities with other polysaccharides derived from algae but possesses unique characteristics that set it apart:

| Compound | Source | Key Features |

|---|---|---|

| Sodium Alginate | Brown Algae | Higher metal ion content; used widely in food |

| Potassium Alginate | Brown Algae | Similar properties but more soluble than sodium |

| Calcium Alginate | Brown Algae | Forms stronger gels; used primarily for encapsulation |

| Alginate | Brown Algae | General term for salts of alginic acid; varies by cation |

Uniqueness of Ammonium Alginate:

- Low ash content due to absence of sodium.

- Enhanced stability in aqueous solutions compared to sodium alginate.

- Greater purity makes it preferable for certain pharmaceutical applications.

The interphase gas-solid reaction synthesis represents an innovative approach for producing ammonium alginate through vapor-phase modification of alginic acid. This method operates on the principle of ammonia gas adsorption onto powdered alginic acid surfaces, facilitating the substitution of carboxyl groups with ammonium groups without requiring liquid-phase dissolution [1] [2].

The synthesis process begins with the preparation of alginic acid from sodium alginate through controlled acid treatment. Sodium alginate is treated with a 2% aqueous hydrochloric acid solution for 24 hours at room temperature under continuous mechanical stirring. The polymer undergoes repeated acid treatment cycles, followed by thorough washing with distilled water until achieving neutral pH and complete removal of residual hydrochloric acid, verified by negative silver nitrate testing. The material is subsequently dried at 60°C to constant weight [2].

The interphase gas-solid synthesis involves placing powdered alginic acid in a desiccator positioned over an open container containing 25% aqueous ammonia solution. The ammonia concentration provides a double molar excess relative to the carboxyl groups present in the alginic acid structure. Samples are exposed to ammonia vapors for varying durations ranging from 1 to 216 hours, with optimal substitution achieved at 96 hours of exposure [1] [2].

Reaction Mechanism and Kinetics

The reaction mechanism involves the diffusion of ammonia gas molecules through the solid matrix of alginic acid, where they interact with carboxyl groups to form ammonium alginate. Fourier Transform Infrared Attenuated Total Reflectance spectroscopy analysis confirms the substitution process through the disappearance of characteristic carboxylic group bands at 1725 nm and the appearance of ammonium-substituted carboxylic group peaks at 1580 nm [3].

The degree of substitution demonstrates a time-dependent relationship, with initial substitution rates of 57.1% achieved within one hour, progressing to 73.0% after 96 hours of exposure. Extended exposure beyond 96 hours yields minimal additional substitution, reaching a maximum of 73.1% at 216 hours, indicating the achievement of equilibrium conditions [2] [3].

Process Parameters and Optimization

Critical process parameters include temperature maintenance at ambient conditions, sealed desiccator environment to prevent ammonia loss, and controlled vapor pressure through ammonia solution concentration. Post-synthesis treatment requires transfer to a vacuum desiccator for 48 hours to remove adsorbed free ammonia from the product surface [2].

The interphase gas-solid method offers advantages including controlled substitution degree, elimination of liquid waste streams, and production of dry powder products suitable for direct industrial applications. However, the process requires extended reaction times and specialized vapor-handling equipment for industrial implementation [1] [3].

Dissolution-Based Synthesis Using Ammonia Solutions

The dissolution-based synthesis method represents the conventional approach for producing ammonium alginate through direct dissolution of alginic acid in aqueous ammonia solutions. This method achieves rapid and complete conversion of alginic acid to ammonium alginate through liquid-phase neutralization reactions [1] [2].

The process utilizes prepared alginic acid as the starting material, identical to that used in the interphase gas-solid method. The alginic acid is directly dissolved in 25% aqueous ammonia solution containing a double molar excess of ammonia relative to the carboxyl groups present in the polymer structure. The dissolution process occurs at room temperature with continuous stirring until complete homogenization is achieved [2].

Chemical Reaction and Stoichiometry

The dissolution-based synthesis follows a straightforward acid-base neutralization mechanism where alginic acid carboxyl groups react with ammonia to form ammonium alginate salts. The reaction proceeds according to the stoichiometry:

R-COOH + NH₃ → R-COONH₄

where R represents the alginate polymer backbone. The double molar excess ensures complete neutralization of all available carboxyl sites, achieving maximum theoretical substitution [2].

Process Characteristics and Advantages

The dissolution method offers several operational advantages including rapid reaction completion, complete dissolution without solid residues, and direct production of ready-to-use aqueous solutions. The process eliminates the need for post-treatment drying or ammonia removal steps, making it suitable for applications requiring immediate solution use [1] [2].

Solution properties demonstrate intrinsic viscosity values ranging from 3.6 to 4.3 (100 cm³/g), which are intermediate between the gas-solid synthesis products and conventional sodium alginate solutions. The dissolution method produces solutions with moderate stability characteristics, showing a 19.4% viscosity increase after nine days of storage at room temperature [2] [3].

Industrial Implementation Considerations

Industrial-scale dissolution-based synthesis requires precise control of ammonia concentration to prevent excessive alkalinity that could degrade the polymer structure. The process operates under ambient temperature and pressure conditions, reducing energy requirements compared to thermochemical synthesis routes. However, the method generates ammonia-containing solutions that require appropriate handling and containment systems for environmental compliance [4] [5].

The dissolution approach proves particularly suitable for continuous production systems where immediate solution utilization eliminates storage stability concerns. Process economics favor this method for applications requiring lower polymer concentrations and immediate processing capability [6] [4].

Comparative Analysis of Synthesis Routes

Comprehensive evaluation of the interphase gas-solid and dissolution-based synthesis methods reveals distinct performance characteristics, operational requirements, and economic implications for industrial ammonium alginate production [1] [2] [3].

Product Quality and Performance Metrics

Intrinsic viscosity measurements demonstrate that ammonium alginate produced via interphase gas-solid synthesis exhibits values of 3.4-3.7 (100 cm³/g), while dissolution-based products show slightly higher values of 3.6-4.3 (100 cm³/g). Both methods produce materials with significantly lower viscosities than conventional sodium alginate (4.7-6.6 100 cm³/g), enabling higher polymer concentrations in spinning applications [2] [3].

Solution stability analysis reveals superior performance for gas-solid synthesis products, showing only 8.8% viscosity increase after nine days of storage, compared to 19.4% for dissolution-based products and 40.4% for sodium alginate solutions. This enhanced stability results from reduced intermolecular hydrogen bonding in ammonium alginate compared to sodium alginate, where undissociated COONH₄ groups hinder intermolecular interactions more effectively than COOH groups [2] [3].

Process Efficiency and Economic Considerations

The interphase gas-solid method requires 96-216 hours for optimal substitution, representing a significant time investment that impacts production throughput and capital utilization. However, the method offers precise control over substitution degree and produces dry powder products that eliminate downstream processing requirements [1] [2].

Dissolution-based synthesis provides immediate product formation with minimal processing time, making it advantageous for continuous production systems. The method requires less specialized equipment and operates under standard ambient conditions, reducing capital investment requirements. However, ammonia solution handling and containment systems add operational complexity [2] [4].

Environmental and Safety Considerations

The gas-solid synthesis method minimizes liquid waste generation and operates in closed systems that contain ammonia vapors effectively. Post-treatment vacuum desiccation ensures complete ammonia removal, producing environmentally safe final products [1] [2].

Dissolution-based synthesis generates ammonia-containing solutions that require appropriate treatment before discharge. The method involves direct handling of concentrated ammonia solutions, necessitating enhanced safety protocols and ventilation systems for worker protection [2] [4].

Application-Specific Suitability

For textile fiber spinning applications, both methods produce suitable materials with reduced viscosity compared to sodium alginate. The gas-solid method provides superior solution stability for extended storage applications, while dissolution-based synthesis offers advantages for immediate processing requirements [2] [3].

Industrial applications requiring dry powder forms benefit from the gas-solid synthesis approach, while continuous processing systems favor dissolution-based methods for their operational simplicity and rapid production capability [1] [2] [4].

Industrial-Scale Manufacturing Processes

Industrial-scale production of ammonium alginate requires systematic integration of raw material processing, synthesis optimization, and quality control systems to achieve consistent product specifications and economic viability [6] [4] [5].

Raw Material Processing and Preparation

Industrial ammonium alginate manufacturing begins with brown seaweed processing to extract alginic acid. Commercial production utilizes species including Macrocystis pyrifera, Laminaria hyperborea, and Ascophyllum nodosum, which provide high alginate content and consistent quality characteristics [7] [8]. The extraction process involves acid washing to remove crosslinking ions, followed by alkaline extraction using sodium hydroxide to produce sodium alginate solutions [7] [9].

The conversion of sodium alginate to alginic acid employs controlled acid precipitation using hydrochloric acid. Industrial systems utilize continuous acid treatment with precise pH monitoring to ensure complete conversion while preventing polymer degradation. Large-scale operations incorporate mechanical stirring systems, temperature control, and automated acid dosing to maintain consistent processing conditions [2] [9].

Production System Design and Equipment

Industrial-scale interphase gas-solid synthesis requires specialized reactor systems designed for controlled ammonia vapor exposure. These systems incorporate sealed reaction chambers with ammonia solution reservoirs, temperature control systems, and vapor circulation mechanisms to ensure uniform exposure across powder beds. Reaction vessels accommodate batch sizes of several hundred kilograms with automated monitoring of ammonia concentration and exposure time [1] [2].

For dissolution-based synthesis, industrial systems utilize stirred tank reactors with ammonia solution addition systems. These reactors incorporate temperature control, agitation systems rated for viscous solutions, and ammonia containment systems to prevent environmental release. Continuous processing capabilities enable production rates exceeding 1000 kg/day for large-scale applications [4] [5].

Process Control and Quality Assurance

Industrial production systems incorporate real-time monitoring of critical parameters including temperature, ammonia concentration, reaction time, and product quality indicators. Fourier Transform Infrared spectroscopy systems provide continuous monitoring of substitution degree through automated analysis of characteristic peaks at 1580 nm for ammonium-substituted carboxylic groups [2] [3].

Quality control protocols include conductivity titration for substitution degree determination, intrinsic viscosity measurement for molecular weight assessment, and dynamic light scattering analysis for particle size distribution. These analytical methods ensure consistent product specifications and enable rapid adjustment of process parameters to maintain quality standards [2] [3].

Economic Analysis and Production Costs

Industrial production costs for ammonium alginate vary significantly based on synthesis method, production scale, and regional factors. Raw material costs, including seaweed procurement and processing chemicals, typically represent 40-50% of total production costs. Energy requirements for heating, drying, and mechanical processing contribute 15-20% of costs, while labor and overhead expenses account for the remaining 30-40% [6] [4].

Production cost analysis indicates that dissolution-based synthesis offers economic advantages for large-scale continuous operations due to reduced processing time and equipment requirements. However, interphase gas-solid synthesis provides cost benefits for specialized applications requiring dry powder products and enhanced stability characteristics [4] [5].

Environmental Compliance and Sustainability

Industrial ammonium alginate production requires comprehensive environmental management systems addressing ammonia emissions, wastewater treatment, and solid waste disposal. Advanced production facilities incorporate ammonia recovery systems that capture and recycle ammonia vapors, reducing both environmental impact and operating costs [4] [5].

Sustainable production practices emphasize renewable seaweed sourcing, energy-efficient processing methods, and closed-loop chemical recovery systems. Life cycle assessment studies indicate that ammonium alginate production generates significantly lower environmental impact compared to synthetic polymer alternatives, supporting its adoption in environmentally conscious applications [6] [4].

Fourier Transform Infrared Attenuated Total Reflectance spectroscopy serves as a fundamental analytical technique for identifying the characteristic functional groups present in ammonium alginate. The spectroscopic analysis reveals several distinctive absorption bands that confirm the successful formation of ammonium alginate from alginic acid through chemical substitution processes [3].

The most prominent spectroscopic features of ammonium alginate include a broad absorption band centered around 3354 cm⁻¹, which corresponds to hydrogen-bonded hydroxyl group stretching vibrations [3] [4] [5]. This peak demonstrates the extensive hydrogen bonding network present within the polymer structure. Additionally, a secondary hydroxyl stretching band appears at approximately 3260 cm⁻¹, indicating the presence of multiple hydroxyl environments within the molecular framework [3] [5].

The carbonyl region provides critical information regarding the chemical transformation from alginic acid to ammonium alginate. A characteristic peak at 1725 cm⁻¹, typically associated with carboxylic acid groups in alginic acid, undergoes significant modification upon ammonium substitution [3] [5]. The formation of ammonium alginate is confirmed by the appearance of a strong absorption band at 1580 cm⁻¹, which corresponds to the asymmetric carboxylate stretching vibration of ammonium-substituted carboxyl groups [3]. This peak serves as a diagnostic indicator for the degree of ammonium substitution within the polymer matrix.

Research has demonstrated that the intensity of the 1580 cm⁻¹ peak correlates directly with the exposure time to ammonia atmosphere during synthesis, indicating a progressive substitution process [3]. The carboxylate anion stretching vibration at 1618 cm⁻¹ further confirms the ionic nature of the ammonium-carboxylate interaction [3] [4] [5]. Symmetric carboxylate stretching appears at 1417 cm⁻¹, providing additional confirmation of the salt formation [3] [5].

The pyranose ring structure characteristics are evidenced by specific absorption bands in the fingerprint region. Carbon-oxygen-carbon stretching vibrations appear at 1068 cm⁻¹, while carbon-carbon stretching vibrations of the pyranose ring are observed at 1030 cm⁻¹ [4] [5]. These bands confirm the preservation of the basic alginate backbone structure during the ammonium substitution process.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 3354 | O-H stretching vibrations (hydrogen bonded) | Strong | [3] [4] [5] |

| 3260 | O-H stretching vibrations (broad, hydrogen bonded) | Strong | [3] [5] |

| 2926 | C-H stretching vibrations | Weak | [5] |

| 1725 | C=O stretching (carboxylic acid groups, alginic acid) | Medium-Strong | [3] [5] |

| 1618 | C=O stretching (carboxylate anion, COO⁻) | Strong | [3] [4] [5] |

| 1580 | Asymmetric COO⁻ stretching (ammonium-substituted carboxylate) | Strong | [3] |

| 1487 | C-C stretching vibrations | Medium | [4] [5] |

| 1417 | Symmetric COO⁻ stretching vibration | Medium | [3] [5] |

| 1413 | C-OH deformation with O-C-O symmetric stretching | Medium | [5] |

| 1406 | C-OH deformation vibration with O-C-O symmetric stretching | Medium | [5] |

| 1068 | C-O-C stretching (pyranose ring) | Strong | [4] [5] |

| 1030 | C-C stretching vibrations (pyranose ring) | Medium | [4] [5] |

Comparative studies between different alginate salts reveal that ammonium alginate exhibits unique spectroscopic signatures that distinguish it from sodium, calcium, and potassium alginates [5]. The substitution of protons in carboxyl groups by ammonium cations results in characteristic frequency shifts and intensity changes that can be quantitatively analyzed to determine the degree of substitution [3].

Proton Nuclear Magnetic Resonance Spectroscopy for Monomeric Composition Determination

Proton Nuclear Magnetic Resonance spectroscopy represents the gold standard for determining the monomeric composition and sequential structure of ammonium alginate. This technique provides detailed information about the mannuronic acid to guluronic acid ratio and the block structure arrangement within the polymer chain [6] [7] [8].

The anomeric region of the proton Nuclear Magnetic Resonance spectrum provides the most critical information for structural characterization. The anomeric proton of guluronic acid residues appears as a characteristic signal at approximately 5.1 parts per million, which serves as a key identifier for guluronic acid content [6] [7] [9]. The mannuronic acid anomeric proton generates a distinct signal at 5.09 parts per million, although this value can vary slightly depending on the neighboring residues and ionic environment [7].

Detailed analysis of the anomeric region reveals specific chemical shifts that correspond to different sequential arrangements. The guluronic acid anomeric proton at 5.00 parts per million indicates the presence of guluronic acid blocks, while the mannuronic acid anomeric proton at 4.59 parts per million corresponds to mannuronic acid sequences [3] [6] [7]. The ratio of peak areas in this region allows for precise calculation of the mannuronic acid to guluronic acid ratio using established mathematical relationships [3] [6].

The H-5 proton region provides additional structural information regarding block organization. Signals at 4.71 parts per million correspond to the H-5 proton of central guluronic acid residues in guluronic acid-guluronic acid-mannuronic acid triads, while signals at 4.62 parts per million indicate H-5 protons of central guluronic acid in mannuronic acid-guluronic acid-mannuronic acid sequences [10]. These specific chemical shifts enable determination of heteropolymeric and homopolymeric block distributions.

Research has established specific calculation methods for determining block structure parameters from proton Nuclear Magnetic Resonance data. The molar fractions of mannuronic acid and guluronic acid residues, designated as FM and FG respectively, can be calculated from peak integration values [3] [6]. Additionally, dyad frequencies including FMM, FGG, FMG, and FGM can be determined, providing comprehensive information about the sequential organization of the polymer [6] [11].

| Chemical Shift (ppm) | Assignment | Block Type | Reference |

|---|---|---|---|

| 5.1 | Anomeric proton of guluronic acid (G1) | G-blocks | [6] [7] [9] |

| 5.09 | H1 of mannuronic acid | M-blocks | [7] |

| 5.00 | Guluronic acid anomeric proton (G1) | G-blocks | [3] [6] |

| 4.71 | H-5 proton of central guluronic acid in GGM triad | GGM sequence | [10] |

| 4.62 | H-5 proton of central guluronic acid in MGM triad | MGM sequence | [10] |

| 4.59 | Mannuronic acid anomeric proton (M1) | M-blocks | [3] [6] [7] |

| 4.57 | Anomeric proton of mannuronic acid neighboring guluronic acid | MG alternating | [12] |

| 4.45 | H-5 of guluronic acid in homopolymeric G blocks | GG homopolymeric | [6] |

| 4.42 | Guluronic acid H-5 | G-blocks | [3] [6] |

Advanced Nuclear Magnetic Resonance techniques including two-dimensional correlation spectroscopy and total correlation spectroscopy provide enhanced resolution for complex peak assignments [7]. These methods enable unambiguous identification of overlapping signals and provide detailed structural information about the polymer backbone organization.

Temperature and solvent effects significantly influence the Nuclear Magnetic Resonance spectroscopic analysis of ammonium alginate. Optimal conditions typically involve deuterium oxide as the solvent at elevated temperatures around 343 Kelvin to enhance molecular motion and improve spectral resolution [6] [13]. The presence of trace metal ions, particularly calcium, can broaden signals and reduce spectral quality, necessitating the use of chelating agents such as triethylenetetraaminehexaacetic acid during sample preparation [9].

X-ray Diffraction Crystallinity Studies

X-ray Diffraction analysis provides fundamental insights into the crystalline structure and degree of crystallinity in ammonium alginate samples. The diffraction patterns reveal important information about the molecular packing arrangements and the semi-crystalline nature of the polymer [10] [14] [15].

Commercial ammonium alginate typically exhibits characteristic diffraction peaks that distinguish it from other alginate salts. The primary crystalline reflection appears at approximately 21.71 degrees two-theta, corresponding to the (200) crystal plane [14]. This peak serves as a diagnostic marker for the crystalline regions within the ammonium alginate structure. The crystallinity index calculated using the Scherrer equation indicates values around 38.78 percent for standard ammonium alginate samples [14].

Comparative X-ray Diffraction studies between different alginate forms reveal significant structural differences. Sodium alginate displays characteristic peaks at 13.3 degrees and a weak peak at 22.5 degrees two-theta, indicating lower crystallinity compared to ammonium alginate [10]. The enhanced crystallinity of ammonium alginate can be attributed to the specific interactions between ammonium cations and the carboxylate groups, leading to more ordered molecular arrangements.

The crystallite size, calculated using the Scherrer equation, provides information about the dimensions of coherently scattering domains within the sample. For ammonium alginate, crystallite sizes typically range from 15 nanometers, depending on the preparation conditions and processing parameters [14]. The relationship between crystallite size and processing conditions has been extensively studied, with factors such as drying temperature, pH, and ionic strength significantly influencing the final crystalline structure.

Processing conditions dramatically affect the crystallinity of ammonium alginate. High pressure homogenization treatment results in samples with reduced crystallinity, displaying decreased intensity of characteristic peaks [10]. This reduction in crystallinity correlates with improved enzymatic accessibility and enhanced biodegradation properties. Conversely, conventional extraction methods typically yield samples with higher crystallinity and more defined diffraction patterns [10].

| Alginate Type | 2θ Peak Positions (degrees) | Crystal Plane (hkl) | Crystallinity (%) | Crystallite Size (nm) | Reference |

|---|---|---|---|---|---|

| Commercial Sodium Alginate | 13.3°, 22.5° (weak) | Amorphous/low crystalline | Low | N/A | [10] |

| Ammonium Alginate (Standard) | 21.71° | (200) | 38.78 | 15 | [14] |

| High Pressure Homogenization Alginate | Decreased intensity peaks | Reduced crystallinity | 76.26 | Reduced | [10] |

| Conventional Extraction Alginate | 31.8°, 45.4°, 56.6°, 66.2° | Multiple planes | Higher than HPH | Larger | [10] |

The relationship between crystallinity and functional properties is particularly important for applications requiring specific mechanical or barrier properties. Higher crystallinity generally correlates with increased mechanical strength and reduced water permeability, while lower crystallinity enhances flexibility and biodegradability [10] [15]. Understanding these structure-property relationships enables optimization of processing conditions for specific applications.

Advanced X-ray Diffraction techniques including wide-angle X-ray scattering and small-angle X-ray scattering provide additional structural information about ammonium alginate [16]. These methods can detect subtle changes in molecular organization and provide insights into the hierarchical structure of the polymer from the molecular to the mesoscopic scale.

Molecular Weight Distribution Analysis

Molecular weight distribution analysis represents a critical aspect of ammonium alginate characterization, as the molecular weight significantly influences the polymer's physical properties, solution behavior, and biological activity. Multiple analytical techniques are employed to determine molecular weight parameters, each offering specific advantages and limitations [17] [18] [19] [20].

Size Exclusion Chromatography with Multi-angle Light Scattering detection has emerged as the preferred method for absolute molecular weight determination of ammonium alginate. This technique combines the separation capabilities of size exclusion chromatography with the absolute molecular weight determination provided by light scattering detection [17] [21] [22]. The method operates on the principle that molecules are separated according to their hydrodynamic size in solution, while light scattering provides direct measurement of molecular weight without requiring calibration standards.

The typical molecular weight range for ammonium alginate spans from 10,000 to 600,000 Daltons, with most commercial samples falling within the 50,000 to 400,000 Dalton range [1] [2] [17]. The polydispersity index, calculated as the ratio of weight-average to number-average molecular weight, typically ranges from 1.5 to 3.0, indicating the heterogeneous nature of the polymer distribution [17] [20].

High Performance Size Exclusion Chromatography with ultraviolet detection provides an alternative approach for molecular weight analysis. This method offers excellent sensitivity and reproducibility, making it suitable for quality control applications [19]. The technique utilizes specific wavelengths for detection, typically around 378 nanometers, which provides optimal sensitivity for alginate detection while minimizing interference from other components [23].

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Odor

Appearance

Storage

Other CAS

Use Classification

THICKENER; -> JECFA Functional Classes

Cosmetics -> Binding; Film forming; Viscosity controlling

Methods of Manufacturing

ALL PRESENT METHODS...BASED ON ORIGINAL PROCESS DEVELOPED BY STANFORD.../MACERATE/ LAMINARIA FOR 24 HR WITH 10% SODIUM CARBONATE...TO A SEMIGELATINOUS MASS; THEN FILTERING, & TREATING WITH SULFURIC OR HYDROCHLORIC ACID TO PRECIPITATE THE ALGINIC ACID. /ALGIN/

TSENG, CHEM MET ENG 52, 97 (1945); MANTELL, THE WATER SOLUBLE GUMS (NEW YORK, 1947); GREEN, US PATENT 2,036,934 (1936 TO KELCO CO); GLOAHEC, HERTER, US PATENT 2,128,551 (1938 TO ALGIN CORP OF AMERICA). /ALGIN/

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

SCHEUNIG G; ZIEBARTH D; IARC SCI PUBL; 14 (ENVIRON N-NITROSO COMPD ANAL FORM PROC WORK CONF) 269 (1975-1976). REACTION OF ANALGINE WITH SODIUM NITRITE IN HUMAN GASTRIC JUICE AT 37 °FOR 1 HR @ PH 2.0 YIELDED 0.89 MUMOLES NITROSAMINE.

VARIOUS MOLECULAR WT DERIVATIVES HAVE BEEN SHOWN TO BE EFFECTIVE HEMOSTATIC AGENTS. /ALGINIC ACID/

DESIRABLE PROPERTIES...AS ICE CREAM STABILIZERS: 1. AIDS IN WHIPPING & PREVENTS ICE CRYSTAL FORMATION... 2. PREVENTS STRUCTURAL BREAKDOWN DUE TO TEMP VARIATIONS... 3. GIVES A SMOOTH, EVEN MELTDOWN DURING EATING. /ALGINATES/

ALGINATES HAVE BEEN USED IN ICE POPS TO IMPART SMOOTHNESS OF TEXTURE BY INSURING THAT FRUIT FLAVORINGS ARE UNIFORMLY DISTRIBUTED THROUGHOUT THE ICE CRYSTALS DURING FREEZING, STABILIZING THE STRUCTURE BY RETAINING FLAVOR & COLOR & PREVENTING DRIP. /ALGINATES/

For more General Manufacturing Information (Complete) data for AMMONIUM ALGINATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

ALGINATES IN MAYONNAISE, SALAD DRESSING, & FRENCH DRESSING: TEST FOR PRESENCE. /ALGINATES/